
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride
概述
描述
Polyquaternium-7 is an organic compound belonging to the polyquaternium class of chemicals. It is widely used in the personal care industry due to its antistatic and film-forming properties. This compound is a copolymer of acrylamide and the quaternary ammonium salt diallyldimethylammonium chloride . Its molecular formula is (C₈H₁₆ClN)ₙ(C₃H₅NO)ₘ .
作用机制
Target of Action
Polyquaternium-7 is primarily targeted at hair and skin. It is a synthetic polymer celebrated for its superior conditioning and anti-static capabilities . It is used in a wide variety of personal care products including shampoos, hair conditioners, and other hair products, bath soaps, and cleansing products .
Mode of Action
Polyquaternium-7 works by forming a thin coating that is absorbed onto the hair shaft and skin . It is a quaternary ammonium compound, which means it carries a cationic charge . This positive charge attracts it to the slightly negatively charged hair and skin proteins . This interaction helps neutralize the negative charges of most shampoos and hair proteins, helping hair lie flat .
Biochemical Pathways
It is known that its primary function is to endow hair and skin with a smooth, silky texture . It achieves this by forming a lightweight, breathable barrier on the hair and skin, effectively locking in moisture .
Pharmacokinetics
It is known to form a thin coating on the hair and skin, which is absorbed and provides its conditioning effects .
Result of Action
The result of Polyquaternium-7’s action is hair that is easier to manage, bears a sleek, polished look, and is visually appealing and touchably soft . It also results in skin that is consistently nourished, resulting in a lasting sensation of hydration and a visibly healthy glow .
Action Environment
The action of Polyquaternium-7 can be influenced by environmental factors. For example, the presence of other cosmetic ingredients can affect its performance . It is also worth noting that the compound’s effectiveness can be influenced by the pH of the system . Despite these factors, Polyquaternium-7 is known for its remarkable compatibility with a broad spectrum of cosmetic ingredients .
生化分析
Biochemical Properties
Polyquaternium-7 is a highly charged cationic co-polymer . Its positive charges allow it to interact with negatively charged surfaces, such as the surface of hair proteins . This interaction can neutralize the negative charges of hair proteins, helping hair lie flat .
Molecular Mechanism
The molecular mechanism of Polyquaternium-7 primarily involves its interaction with other molecules through ionic bonding. Its positive charges allow it to ionically bond to hair and skin, which are negatively charged .
Temporal Effects in Laboratory Settings
In laboratory settings, Polyquaternium-7 has been observed to have a decrease in organ weight in higher exposure groups when rats were fed up to 50,000 ppm of an 8% aqueous solution for 30 days .
Dosage Effects in Animal Models
It has been observed that dermal exposure of rats to 2.25 mV/kg per day for 14 weeks was non-irritating to both intact and abraded skin .
Metabolic Pathways
Due to its structure and properties, it is unlikely to be significantly absorbed in the skin and therefore is unlikely to produce general toxicity, developmental toxicity, or mutagenic/carcinogenic effects under use conditions .
Transport and Distribution
Due to its positive charges, it can ionically bond to negatively charged surfaces, which may influence its distribution .
Subcellular Localization
Due to its positive charges, it is likely to interact with negatively charged surfaces, which may influence its localization .
准备方法
Polyquaternium-7 is synthesized through the copolymerization of acrylamide and diallyldimethylammonium chloride. The reaction typically involves free radical polymerization, where the monomers are dissolved in water and initiated by a free radical initiator such as ammonium persulfate . The reaction is carried out under controlled temperature and pH conditions to ensure the desired molecular weight and copolymer composition . Industrial production methods often involve continuous polymerization processes to achieve high efficiency and consistent product quality .
化学反应分析
Polyquaternium-7 primarily undergoes reactions typical of quaternary ammonium compounds and acrylamide-based polymers. These reactions include:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, often with anionic species.
Hydrolysis: Under acidic or basic conditions, the amide groups in the polymer can hydrolyze to form carboxylic acids and amines.
科学研究应用
Polyquaternium-7 has a wide range of applications in scientific research and industry:
Personal Care Products: It is used in shampoos, conditioners, hair sprays, and skin care products for its conditioning and antistatic properties.
Water Treatment: The compound is used in water treatment processes for sludge dewatering, emulsion breaking, and as a retention aid.
Biomedical Applications: Research has explored its use in drug delivery systems and as a component in hydrogels for wound healing.
相似化合物的比较
Polyquaternium-7 is often compared with other polyquaternium compounds, such as Polyquaternium-6 and Polyquaternium-10. While all these compounds share similar conditioning and antistatic properties, Polyquaternium-7 is unique due to its specific copolymer composition of acrylamide and diallyldimethylammonium chloride . This composition provides a balance of hydrophilic and cationic properties, making it highly effective in a variety of applications .
Similar Compounds
Polyquaternium-6: A homopolymer of diallyldimethylammonium chloride, known for its high charge density and strong conditioning properties.
Polyquaternium-10: A derivative of hydroxyethyl cellulose, offering excellent film-forming and conditioning properties.
Polyquaternium-7 stands out due to its versatility and effectiveness in both personal care and industrial applications.
属性
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSBZOUUACCCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26590-05-6 | |
| Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |
| Record name | Quaternium-41 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26590-05-6, 108464-53-5 | |
| Record name | Quaternium-41 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyquaternium-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

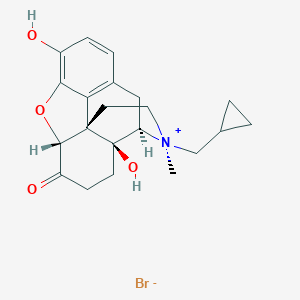
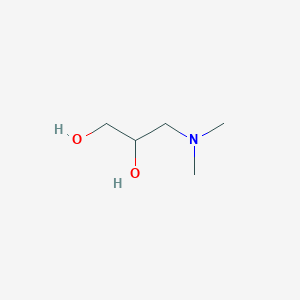
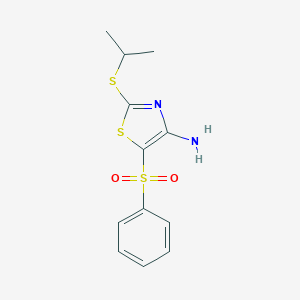
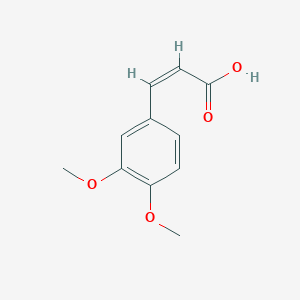
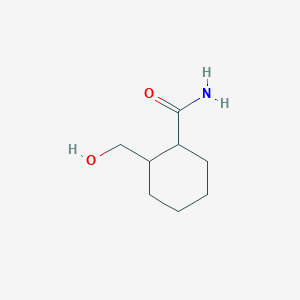



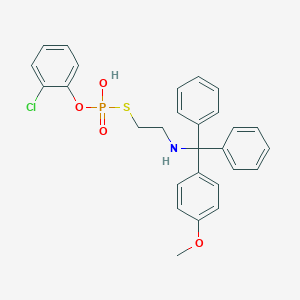
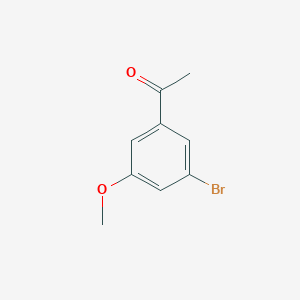

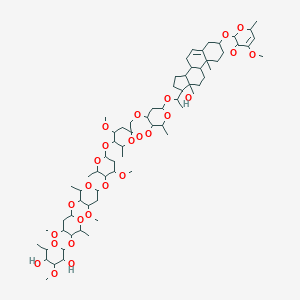
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
